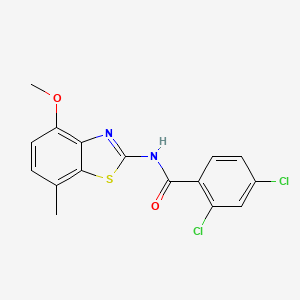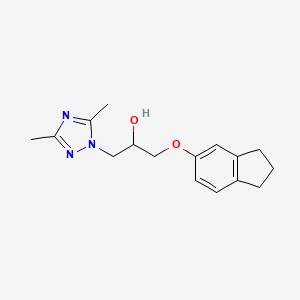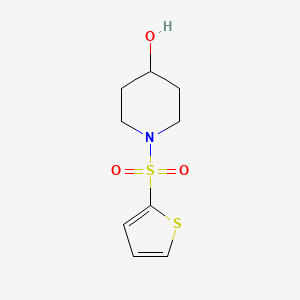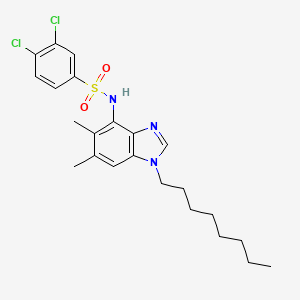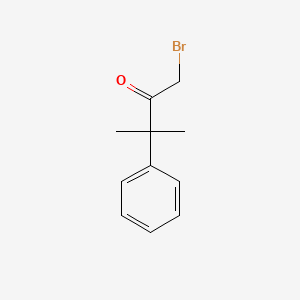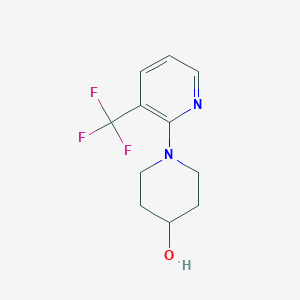
1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol, also known as TFP or TFPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFP is a highly potent and selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), which is a ligand-gated ion channel that is widely distributed in the central nervous system (CNS) and peripheral tissues.
作用机制
1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol acts as a positive allosteric modulator of the α7 nAChR, which is a pentameric protein complex composed of five subunits that form a central ion channel. Binding of 1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol to the α7 nAChR enhances the receptor's sensitivity to acetylcholine, resulting in increased ion flux and neurotransmitter release. This leads to downstream effects, including enhanced synaptic plasticity, neuroprotection, and anti-inflammatory activity.
Biochemical and Physiological Effects:
1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol has been shown to have a range of biochemical and physiological effects, including enhanced cognitive function, memory consolidation, and synaptic plasticity in the hippocampus. In addition, 1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol has been found to suppress the production of pro-inflammatory cytokines and promote the differentiation of regulatory T cells, which may have therapeutic implications for autoimmune diseases and inflammatory disorders. Moreover, 1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent.
实验室实验的优点和局限性
One of the advantages of 1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol is its high potency and selectivity for the α7 nAChR, which allows for precise modulation of this receptor in experimental settings. In addition, 1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol has a relatively long half-life and good bioavailability, which makes it suitable for in vivo studies. However, one of the limitations of 1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol is its potential off-target effects, which may complicate interpretation of experimental results. Moreover, 1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol may have different effects in different cell types and tissues, which may require careful consideration in experimental design.
未来方向
There are several future directions for research on 1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol. One area of interest is the development of more potent and selective α7 nAChR agonists based on the structure of 1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol. Another area of interest is the investigation of the therapeutic potential of 1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol in various disease models, including neurodegenerative diseases, autoimmune disorders, and cancer. Moreover, the elucidation of the molecular mechanisms underlying the effects of 1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol on the α7 nAChR may provide insights into the function of this receptor and its role in disease.
合成方法
The synthesis of 1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol involves the reaction of 3-(trifluoromethyl)pyridine-2-carbaldehyde with piperidine-4-ol in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride. The reaction yields 1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol as a white crystalline solid with a melting point of 131-133°C.
科学研究应用
1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol has been extensively studied for its potential applications in various fields, including neuroscience, immunology, and oncology. In neuroscience, 1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol has been shown to enhance cognitive function and memory consolidation by modulating the α7 nAChR in the hippocampus. In immunology, 1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol has been found to suppress the production of pro-inflammatory cytokines and promote the differentiation of regulatory T cells, which may have therapeutic implications for autoimmune diseases and inflammatory disorders. In oncology, 1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent.
属性
IUPAC Name |
1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)9-2-1-5-15-10(9)16-6-3-8(17)4-7-16/h1-2,5,8,17H,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIAUPQSPPEYHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=CC=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-benzylpiperidin-1-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2510817.png)
![N-isopropyl-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B2510818.png)
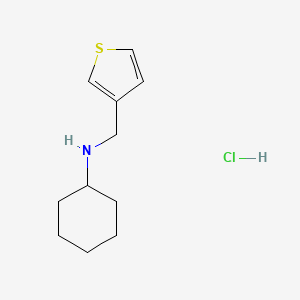
![1-[(4-chlorophenyl)methoxy]-3-[(1E)-(dimethylamino)methylidene]urea](/img/structure/B2510822.png)
![(2-Ethylbutyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride](/img/structure/B2510823.png)
![6-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid](/img/structure/B2510826.png)
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 3-chlorobenzoate](/img/structure/B2510827.png)
![N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2510828.png)
![2-[(3-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2510829.png)
